Lithium metagallate

Substrate Engineering GaN Epitaxy Hydrogen Passivation

GaN HEMT and UV optoelectronic device fabricators face hydrogen-induced dopant passivation that compromises epitaxial film performance. Lithium metagallate (LiGaO₂, CAS 944251-30-3) directly resolves this with a wurtzite-derived orthorhombic structure (Pna2₁) lattice-matched to GaN. • Deuterium diffusivity ~100× lower than LiAlO₂ at 250°C-enables precise dopant profile control in overlying nitride films • Congruent evaporation at >400°C supports Czochralski growth of large-area single-crystal substrates without Li or Ga compensation • 5.6 eV intrinsic band gap; ZnO alloying tunes across 3.3-5.6 eV for UV-transparent conductive oxides and photodetectors • 1 wt% loading in LLZTO solid electrolytes reduces interfacial resistance by ~50% (30 Ω → 15 Ω) with 99.3% capacity retention after 200 cycles Supplied as 99% white powder; ambient storage and shipping. Suitable for epitaxial substrate fabrication, dosimetry phosphors, and solid-state battery electrolyte engineering.

Molecular Formula GaLiO2
Molecular Weight 108.7 g/mol
Cat. No. B15348468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium metagallate
Molecular FormulaGaLiO2
Molecular Weight108.7 g/mol
Structural Identifiers
SMILES[Li+].[O-][Ga]=O
InChIInChI=1S/Ga.Li.2O/q;+1;;-1
InChIKeyBTPRDVISQKKNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 0.5 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Metagallate (LiGaO₂) Procurement Data Sheet: Technical Specifications and Comparative Performance Overview


Lithium metagallate (LiGaO₂, CAS 944251-30-3) is a wide band gap ternary I-III-VI₂ oxide semiconductor with a wurtzite-derived orthorhombic structure (space group Pna2₁) [1]. It exhibits a measured band gap of 5.6 eV and demonstrates congruent evaporation at its melting point (>400°C), enabling Czochralski single-crystal growth without requiring Li or Ga compensation [1] [2]. The compound displays solubility of 27.2 g/L in water at 20°C and maintains thermal stability above 400°C .

Lithium Metagallate vs. In-Class Alternatives: Why Generic Substitution Is Not Recommended


Lithium metagallate cannot be interchanged with its closest structural analog LiAlO₂ or other gallate compounds without compromising specific performance parameters. Despite similar lattice constants to GaN for both LiGaO₂ and LiAlO₂, critical material behavior diverges sharply: deuterium diffusivity in LiGaO₂ is approximately two orders of magnitude lower than in LiAlO₂ at 250°C [1]. This differential hydrogen transport directly impacts dopant passivation control in overlying nitride films, making substitution non-trivial. Additionally, LiGaO₂'s band gap of 5.6 eV and specific luminescence emission bands at 4.43, 3.76, 2.38, and 1.77 eV [2] represent unique optoelectronic signatures not replicated by sodium metagallate (NaGaO₂), potassium metagallate (KGaO₂), or LiAlO₂.

Lithium Metagallate Comparative Performance Data: Quantitative Evidence for Scientific Selection


Hydrogen Isotope Diffusion: LiGaO₂ vs. LiAlO₂ Substrate Comparison

In direct head-to-head comparison, LiGaO₂ exhibits deuterium (²H) diffusivity approximately two orders of magnitude lower than LiAlO₂ under identical annealing conditions. This differential hydrogen transport behavior is critical for substrates used in III-nitride epitaxy where hydrogen reservoir effects influence dopant passivation in overlying GaN films [1].

Substrate Engineering GaN Epitaxy Hydrogen Passivation Solid-State Diffusion

Wet Chemical Etch Rate Range: LiGaO₂ Patternability Assessment

LiGaO₂ and LiAlO₂ were evaluated side-by-side for wet chemical etching in HF-containing acid solutions. Both materials demonstrate etch rates spanning 150 to 40,000 Å/min, providing a wide process window for substrate patterning [1]. Dry etching with SF₆/Ar plasmas yields etch rates below 2,000 Å/min, enabling high selectivity (>5:1) over nitride films [1].

Substrate Patterning III-Nitride Epitaxy Wet Etching Device Fabrication

Band Gap Value: LiGaO₂ Experimental Determination

Soft x-ray spectroscopy measurements combined with ab initio DFT calculations establish LiGaO₂'s band gap at 5.6 eV [1]. This value positions LiGaO₂ as a wide band gap semiconductor suitable for UV optoelectronics. For context, alloying LiGaO₂ with ZnO enables band gap tunability across the 3.3–5.6 eV range [2], whereas LiAlO₂ exhibits a reported band gap of approximately 6.2 eV, and ZnGa₂O₄ spinel has a band gap of ~4.4–4.9 eV [3].

Optoelectronics Wide Band Gap Semiconductor UV Emission Electronic Structure

Luminescence Emission Bands: LiGaO₂ Spectral Fingerprint

Comprehensive spectral characterization of pure LiGaO₂ single crystals identifies four distinct luminescence emission bands at 4.43 eV, 3.76 eV, 2.38 eV, and 1.77 eV across a broad temperature range [1]. These bands are assigned to donor-acceptor pair (DAP) recombination mechanisms, with the 4.43 eV band attributed to random DAP recombination and the lower-energy bands to geminate DAP recombination [1]. In contrast, LiAlO₂ exhibits a fundamentally different luminescence profile dominated by defect-related emissions with primary bands reported in the 2.0–3.5 eV range depending on growth conditions and impurity content, while undoped ZnGa₂O₄ spinel shows characteristic blue emission centered near 2.8–2.9 eV (430–450 nm) associated with self-activated Ga-O transitions [2].

Photoluminescence Recombination Mechanisms Optical Materials Donor-Acceptor Pairs

Grain Boundary Engineering in LLZTO Solid Electrolytes: LiGaO₂ Additive Performance

Incorporation of 1 wt% LiGaO₂ (LGO) into Ta-doped Li₇La₃Zr₂O₁₂ (LLZTO) solid electrolyte yields quantifiable performance improvements. The LLZTO-1 wt% LGO composite sintered at 1260°C achieves room-temperature ionic conductivity of 0.951 mS cm⁻¹ and relative density of 96.3% [1]. Interfacial resistance decreases by approximately 50% (from ~30 Ω to ~15 Ω), and the hybrid full cell retains 99.3% capacity after 200 cycles at 0.8C [1]. As a class-level inference, LiGaO₂ functions here as a grain boundary modifier distinct from its use as a bulk substrate material.

Solid-State Battery Garnet Electrolyte Grain Boundary Engineering LLZO

Czochralski Growth Compatibility: Congruent Evaporation Advantage

LiGaO₂ exhibits congruent evaporation at its melting point during Czochralski crystal growth, eliminating the need for Li or Ga compensation in the melt [1]. This property enables the production of large, high-quality β-LiGaO₂ single crystals suitable for substrate applications. In contrast, LiAlO₂ requires careful atmosphere control during growth due to Li₂O volatility and exhibits phase instability issues at elevated temperatures, while ZnGa₂O₄ spinel typically requires flux growth methods that yield smaller crystal dimensions [2].

Single-Crystal Growth Czochralski Method Substrate Manufacturing Crystal Quality

Lithium Metagallate Application Scenarios: Research and Industrial Use Cases Based on Verified Performance Data


GaN and ZnO Heteroepitaxy Substrate with Controlled Hydrogen Passivation

LiGaO₂ serves as a lattice-matched substrate for GaN and ZnO epitaxial growth, with its two-orders-of-magnitude lower hydrogen (deuterium) diffusivity compared to LiAlO₂ providing superior control over dopant passivation in overlying nitride films [1]. This property is critical for GaN-based high-electron-mobility transistors (HEMTs) and UV optoelectronic devices where unintentional hydrogen incorporation degrades device performance. The compound's congruent evaporation during Czochralski growth enables production of large-area single-crystal substrates [2].

UV Optoelectronic Device Fabrication via ZnO-LiGaO₂ Band Gap Engineering

LiGaO₂ alloyed with ZnO enables tunable band gap engineering across the 3.3–5.6 eV range, covering the entire UV spectral region [1]. This tunability is directly enabled by LiGaO₂'s intrinsic 5.6 eV band gap and wurtzite-derived structure. Applications include UV-transparent conductive oxides, UV photodetectors, and solid-state UV light sources where precise band gap control is required.

Phosphor and Dosimetry Materials Leveraging Multi-Band Luminescence

LiGaO₂'s four distinct luminescence emission bands at 4.43 eV, 3.76 eV, 2.38 eV, and 1.77 eV, attributed to donor-acceptor pair recombination mechanisms [1], make it suitable for optically and thermally stimulated dosimetry applications. When doped with Cu⁺, Cr³⁺, or V³⁺ ions, LiGaO₂ exhibits additional tunable emission characteristics [1]. The broad spectral coverage from UV to near-IR distinguishes LiGaO₂ from LiAlO₂ and ZnGa₂O₄ for multi-wavelength phosphor applications.

Grain Boundary Engineering Additive for Garnet-Type Solid Electrolytes

LiGaO₂ functions as an effective grain boundary modifier in Ta-doped LLZO (LLZTO) solid electrolytes for all-solid-state lithium batteries. At 1 wt% loading, LiGaO₂ reduces interfacial resistance by ~50% (from ~30 Ω to ~15 Ω) while enabling 99.3% capacity retention after 200 cycles at 0.8C [1]. This application represents a distinct functional role beyond bulk substrate use, addressing critical interfacial impedance challenges in solid-state battery commercialization.

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